4-Azidoazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

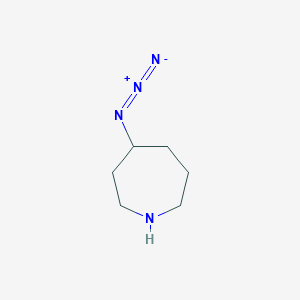

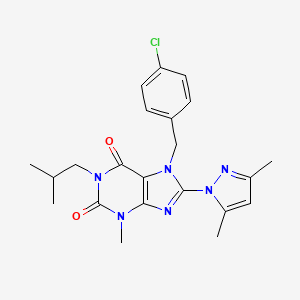

4-Azidoazepane, also known as 4-Azepanyl azide or 4-Azido-1-azepane, is a heterocyclic organic compound that contains a six-membered ring with an azide group attached to one of the carbon atoms. This compound has gained significant attention in the scientific community due to its potential applications in chemical synthesis, drug discovery, and bioorthogonal chemistry.

科学的研究の応用

Photochemistry and Detection of Dehydroazepine

Shields et al. (1987) explored the photochemistry of aryl azides, specifically focusing on the detection and characterization of dehydroazepine through time-resolved infrared spectroscopy and flash photolysis. Their study provided insights into the intermediacy of dehydroazepine, estimating its lifetime and measuring its reaction rate with nucleophiles at room temperature Shields et al., 1987.

Synthetic Routes to Triazoles

Tornøe et al. (2002) reported on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles. This method is significant for its compatibility with solid-phase peptide synthesis, contributing to the efficient and mild synthesis of triazoles Tornøe et al., 2002.

Synthesis and Evaluation of Iminocyclitols

Morís-Varas et al. (1996) focused on the synthesis and biological evaluation of seven-membered iminocyclitols, showcasing methods for obtaining polyhydroxyperhydroazepines. Their research contributes to understanding the chemical manipulations of aldopyranoses and the development of azepine-based compounds Morís-Varas et al., 1996.

Azepanium Ionic Liquids

Belhocine et al. (2011) introduced azepane as a starting material for synthesizing a new family of room-temperature ionic liquids. This research highlights the potential of azepane derivatives in mitigating disposal issues associated with diamine production by-products in the polyamide industry, providing a sustainable approach to material synthesis Belhocine et al., 2011.

Collagen Model Peptides

Erdmann and Wennemers (2010) studied azidoproline-containing collagen model peptides to explore their functionalizability and conformational properties. Their findings demonstrate the potential of "click" chemistry in developing functional collagen-based materials, emphasizing the compatibility of azide-functionalized compounds with the stabilization of collagen triple helices Erdmann & Wennemers, 2010.

特性

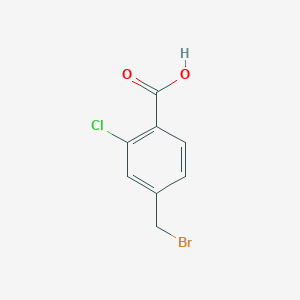

IUPAC Name |

4-azidoazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-10-9-6-2-1-4-8-5-3-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVZNVMGMGUBFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724384.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2724385.png)

![N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2724388.png)

![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(2-methoxy-5-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2724396.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2724400.png)

![1-Bromo-3-[2-(difluoromethyl)phenoxy]benzene](/img/structure/B2724401.png)